molecular formula C9H6ClF3O B1302659 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone CAS No. 845823-13-4

4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone

Cat. No. B1302659
M. Wt: 222.59 g/mol
InChI Key: SJBSFYVEKYGCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C9H6ClF3O . It is used in various chemical reactions and has the ability to form a 1:2 complex with alpha-cyclodextrin .


Molecular Structure Analysis

The molecular structure of 4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone consists of a benzene ring substituted with a chloro group at the 4’ position and a 2,2,2-trifluoroacetophenone group at the 2’ position .


Chemical Reactions Analysis

While specific chemical reactions involving 4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone are not detailed in the available resources, it is known that similar compounds like 2,2,2-Trifluoroacetophenone can undergo asymmetric reduction with optically active Grignard reagents .


Physical And Chemical Properties Analysis

4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone is a solid substance. It has a refractive index of n20/D 1.489 (lit.), a boiling point of 180-183 °C (lit.), a melting point of 24-26 °C (lit.), and a density of 1.398 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Crystallography

    • Application : The compound is used in the study of crystal structures .
    • Method : The crystal structure of a related compound was determined using X-ray diffraction .
    • Results : The crystal structure was successfully determined, providing valuable information about the molecular structure of the compound .
  • Environmental Chemistry

    • Application : Phenoxy herbicides, which include related compounds, are used in agriculture to control broadleaf weeds .
    • Method : These herbicides are applied to crops to increase yield and value .
    • Results : While these herbicides have been successful in increasing crop yield, they are also recognized as a source of emerging environmental contamination .
  • Polymer Chemistry

    • Application : 2,2,2-Trifluoroacetophenone, a related compound, is used in the synthesis of new fluorinated polymers .
    • Method : The compound is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes .
    • Results : The resulting polymers have high average molecular weight, high thermal stability, and good film-forming properties .
  • Medicinal Chemistry

    • Application : A chloro-substituted analog of the compound exhibited pronounced antitumor activity .
    • Method : The compound was likely tested in vitro or in vivo for its antitumor activity .
    • Results : The compound turned out to be efficient as a physiologically active substance .
  • Pharmaceutical Chemistry

    • Application : Quinoline derivatives, which can be synthesized from related compounds, have a wide range of therapeutic potential .
    • Method : Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
    • Results : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
  • Agrochemical Industry

    • Application : Trifluoromethylpyridines, which can be synthesized from related compounds, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
    • Method : The development of fluorinated organic chemicals is becoming an increasingly important research topic .
    • Results : More than 50% of the pesticides launched in the last two decades have been fluorinated .
  • Nonlinear Optics

    • Application : 4-chloro-2-nitroaniline, a related compound, is used in the field of nonlinear optics .
    • Method : The compound is used in the growth and physiochemical characterization studies of nonlinear optical single crystals .
    • Results : The study provides valuable information about the growth and physiochemical properties of the crystals .
  • Drug Discovery

    • Application : Quinoline, a compound that can be synthesized from related compounds, is used extensively in drug discovery .
    • Method : Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
    • Results : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety And Hazards

The compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3. It has hazard statements H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBSFYVEKYGCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374018
Record name 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone

CAS RN

845823-13-4
Record name 1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845823-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.